N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-23-13-5-2-11(3-6-13)15-9-24-18(20-15)21-17(22)12-4-7-14-16(8-12)25-10-19-14/h2-10H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXOUIMMJRIXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, which is then reacted with a benzothiazole derivative .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput synthesis techniques, including automated synthesis platforms that allow for the rapid assembly of complex molecules. These methods ensure high yield and purity, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of benzothiazole and thiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can induce apoptosis in cancer cells by targeting specific signaling pathways.
A notable study demonstrated that benzothiazole derivatives exhibited strong cytotoxic effects against pancreatic cancer cells when combined with gemcitabine, enhancing the overall therapeutic efficacy while minimizing toxicity to normal cells .
2. Antimicrobial Properties
Thiazole derivatives are recognized for their antimicrobial properties. Research has shown that compounds with similar structural motifs can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The ability of this compound to modulate enzyme activities related to microbial resistance makes it a candidate for further exploration in antibiotic development.
Case Study 1: Antiproliferative Effects in Cancer Cells
In a study published in Pharmaceuticals, a series of benzothiazole derivatives were evaluated for their antiproliferative effects on paraganglioma and pancreatic cancer cells. The results indicated that certain derivatives demonstrated enhanced cytotoxicity when used in combination therapies, suggesting a synergistic effect that could be leveraged in clinical settings .
| Compound | Cell Line | IC50 (µM) | Synergistic Effect |
|---|---|---|---|
| 4l | AsPC-1 | 0.5 | Yes |
| 4l | BxPC-3 | 0.6 | Yes |
| 4l | HFF-1 | 0.37 | No |
Case Study 2: Antimicrobial Activity
A study assessing the antimicrobial activity of thiazole derivatives found that this compound exhibited significant activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial enzyme systems critical for their survival.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s uniqueness lies in its dual thiazole-benzothiazole architecture. Key analogs and their distinguishing features include:
Table 1: Structural Comparison of Selected Thiazole/Benzothiazole Derivatives
Electronic and Steric Modifications
- Methoxyphenyl vs.
- Carboxamide Position : The carboxamide at the 6-position of the benzothiazole (vs. other positions in analogs like MS8) may influence hydrogen-bonding interactions critical for target binding .
- Thiazole vs. Triazole Rings : Compounds with triazole cores (e.g., ’s 1,2,4-triazoles) exhibit tautomerism (thione-thiol equilibrium), which is absent in the target’s rigid thiazole system. This could reduce metabolic instability .
Pharmacological Implications
- Enzyme Inhibition : The acetamide derivative 6a () shows COX/LOX inhibition, suggesting that the target compound’s carboxamide group could similarly modulate enzyme activity. However, the lack of a hydroxyl group (as in 6a) may alter selectivity .
- Receptor Targeting: MS8 () inhibits EHD4 via its phenoxybenzamide scaffold. The target’s methoxyphenyl-thiazole moiety might engage similar hydrophobic pockets but with altered potency due to steric bulk .
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazole and Benzothiazole Rings : These heterocyclic structures are known for their biological activity.
- Methoxyphenyl Group : The presence of the methoxy group can enhance lipophilicity and potentially influence the compound's interaction with biological targets.
The molecular formula is with a molecular weight of 421.47 g/mol .
Research indicates that compounds with thiazole and benzothiazole moieties often exhibit their biological effects through several mechanisms:
- Inhibition of Key Enzymes : Many thiazole derivatives act as inhibitors for various enzymes involved in disease pathways, including those in cancer and infectious diseases.
- Modulation of Signaling Pathways : This compound may influence pathways such as the YAP/TAZ-TEAD interaction, which is crucial in cell proliferation and survival .
Antitumor Activity
Several studies have highlighted the antitumor properties of compounds containing thiazole and benzothiazole rings:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have reported IC50 values ranging from 1.61 µg/mL to 2.03 µg/mL against specific tumor cell lines .
- Mechanism : The cytotoxicity is often attributed to the ability to induce apoptosis in cancer cells through interactions with apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antitubercular Activity : Similar thiazole derivatives have demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values as low as 2.32 µM . While specific data on this compound remains limited, its structural analogs suggest potential efficacy.
Other Biological Activities
- Anti-inflammatory Effects : Thiazole derivatives have been studied for their anti-inflammatory properties, which may be relevant for conditions such as arthritis or other inflammatory diseases .
- Antiviral Activity : Compounds similar to this one have shown activity against viruses such as H5N1 and SARS-CoV-2, indicating a broad spectrum of antiviral potential .
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of thiazole-containing compounds:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antitumor | IC50 values < 2.0 µg/mL against various cancer lines |
| Study 2 | Antimicrobial | Significant activity against M. tuberculosis |
| Study 3 | Anti-inflammatory | Demonstrated reduction in inflammatory markers |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving benzothiazole hydrazine derivatives and substituted enones. For example, analogous compounds were prepared by reacting 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol under reflux . Microwave-assisted synthesis (130°C, 45 min) has also been used for related fused benzothiazole-imidazole systems, improving reaction efficiency . Key factors affecting yield include solvent polarity (ethanol vs. DMF), temperature control, and stoichiometric ratios of reactants. Yields for similar compounds range from 37% to 70% depending on substituent reactivity .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Methodological Answer :
- Spectroscopy : Use -NMR to identify aromatic protons (δ 6.4–8.3 ppm for benzothiazole and thiazole rings) and methoxy groups (δ ~3.8 ppm). -NMR can confirm carbonyl carbons (~165 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or FABMS (e.g., m/z 482.90 for a related compound) validates molecular weight .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can reveal dihedral angles between aromatic rings (e.g., 4.87° deviation in benzothiazole systems) .
Q. What are the common impurities or byproducts observed during synthesis, and how can they be mitigated?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., hydrazine derivatives) or regioisomers formed during cyclization. Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization (ethanol/water) are effective for purification . For example, flash chromatography resolved acetamide derivatives with 45–60% recovery .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., HIV-1 protease or tumor necrosis factor). For example, related benzothiazoles showed binding affinity via hydrogen bonding with active-site residues .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity data to optimize pharmacophores .
Q. What strategies are recommended for analyzing contradictory biological activity data across in vitro assays?
- Methodological Answer :
- Dose-Response Curves : Validate activity thresholds using IC values in multiple cell lines (e.g., antitumor assays in MCF-7 vs. HeLa cells).
- Metabolic Stability Tests : Assess cytochrome P450 interactions to rule out false negatives due to rapid degradation .
- Control Experiments : Include known inhibitors (e.g., mercaptopurine for antitumor activity) to benchmark results .
Q. How can the pharmacokinetic profile of this compound be improved through structural modifications?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce trifluoromethyl groups to enhance membrane permeability, as seen in analogues with improved metabolic stability .
- Prodrug Design : Convert the carboxamide group to ester prodrugs for enhanced oral bioavailability .
- Solubility Optimization : Replace methoxy groups with hydrophilic substituents (e.g., sulfonic acid) while monitoring SAR trade-offs .
Q. What advanced techniques are used to study the compound’s mechanism of action in cellular pathways?
- Methodological Answer :
- Fluorescence Microscopy : Tag the compound with fluorescent probes (e.g., FITC) to track subcellular localization.
- Western Blotting : Quantify expression levels of apoptosis markers (e.g., caspase-3) in treated vs. untreated cells .
- RNA Sequencing : Identify differentially expressed genes to map pathways affected by the compound (e.g., oxidative stress response) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar benzothiazole derivatives?
- Methodological Answer :
- Reaction Replication : Standardize solvent purity (e.g., anhydrous ethanol vs. technical grade) and catalyst sources (e.g., anhydrous vs. hydrated reagents).
- Kinetic Studies : Use HPLC to monitor intermediate formation and optimize reaction termination times .
- Cross-Validation : Compare yields from microwave-assisted vs. conventional heating methods, as microwaves often reduce side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
